molecular formula C5H4N4O B1418222 Imidazo[2,1-F][1,2,4]triazin-4(1H)-one CAS No. 1206825-06-0

Imidazo[2,1-F][1,2,4]triazin-4(1H)-one

Cat. No.: B1418222
CAS No.: 1206825-06-0
M. Wt: 136.11 g/mol
InChI Key: QMFPURRPZZSJPF-UHFFFAOYSA-N
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Description

Imidazo[2,1-F][1,2,4]triazin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its fused ring structure, which includes an imidazole ring and a triazine ring. The unique structural features of this compound make it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[2,1-F][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the electrophilic amination of imidazoles, followed by cyclization to form the triazine ring . This process often requires careful control of reaction conditions to ensure the safety and efficiency of the synthesis.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Imidazo[2,1-F][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the imidazole or triazine rings.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmacological Properties

Imidazo[2,1-F][1,2,4]triazin-4(1H)-one exhibits a range of biological activities:

  • Antiviral Activity : Several derivatives of this compound have been studied for their antiviral properties. For instance, research has indicated that certain this compound derivatives act as Toll-like receptor 7 (TLR7) agonists, which can enhance the immune response against viral infections .
  • Antimicrobial Effects : The compound has shown promising antibacterial and antifungal activities. A series of synthesized hybrids incorporating this compound exhibited significant potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antitumor Activity : Some derivatives have been evaluated for their anticancer potential. Notably, compounds derived from this compound demonstrated cytotoxic effects against several cancer cell lines with IC50 values indicating strong activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. The following factors are essential:

  • Substituent Effects : Variations in substituents on the triazine ring can significantly alter biological activity. For example, introducing electron-donating groups has been linked to enhanced antibacterial efficacy .
  • Functional Group Modifications : Modifications involving different functional groups can lead to improved pharmacokinetic properties and bioavailability. For instance, substituting specific positions on the triazine ring with hydrophilic groups has been shown to enhance solubility and reduce protein binding .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

Case Study 1: Antiviral Applications

A study investigated a series of this compound derivatives for their ability to activate TLR7. Compounds demonstrated significant antiviral activity against RNA viruses in vitro. The findings suggest that these compounds could serve as potential therapeutic agents for viral infections .

Case Study 2: Antibacterial Efficacy

Research on clinafloxacin-triazole hybrids revealed that compounds containing the this compound moiety exhibited MIC values comparable to or lower than standard antibiotics against MRSA strains. This highlights the potential of these derivatives as novel antibacterial agents .

Case Study 3: Anticancer Activity

In vitro studies showed that certain this compound derivatives had IC50 values significantly lower than those of established chemotherapeutics against various cancer cell lines. The data indicate a strong potential for these compounds in cancer therapy .

Data Table: Summary of Biological Activities

Activity Type Example Compounds Efficacy
AntiviralTLR7 AgonistsVarious derivativesSignificant antiviral activity
AntibacterialMRSA InhibitorsClinafloxacin hybridsMIC: 0.25–2 μg/mL
AnticancerCytotoxic AgentsSelected derivativesIC50: 51–130 nM

Mechanism of Action

The mechanism of action of Imidazo[2,1-F][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function .

Comparison with Similar Compounds

Biological Activity

Imidazo[2,1-F][1,2,4]triazin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by a fused imidazole and triazine ring system. The unique structural features of this compound contribute to its biological activity.

Pharmacological Profile

The biological activity of this compound has been explored in several contexts:

  • Antiviral Activity : Studies have indicated that derivatives of this compound exhibit potent activity against various viral strains by acting as agonists for Toll-like receptor 7 (TLR7), which plays a crucial role in the innate immune response. For instance, certain derivatives have shown enhanced TLR7 agonist activity due to specific substitutions on the imidazo ring .
  • Antimicrobial Activity : Research has demonstrated that compounds within this class possess significant antimicrobial properties. For example, some derivatives have been reported to inhibit the growth of resistant strains of bacteria and fungi with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
  • Anticancer Potential : this compound has shown promise in cancer therapy. Its ability to activate TLR7 can enhance antitumor immunity by promoting the activation of dendritic cells and T-cells . Additionally, some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways.

The mechanisms underlying the biological activity of this compound include:

  • TLR7 Agonism : The activation of TLR7 leads to the production of pro-inflammatory cytokines and chemokines that enhance immune responses against tumors and infections .
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific kinases involved in cancer cell proliferation. For example, they can inhibit PDK1 and PDK4 activities at low concentrations .

Case Studies

Several studies illustrate the efficacy of this compound derivatives:

  • Study on Antiviral Activity : A derivative was tested against influenza viruses and showed an IC50 value indicating potent antiviral effects when compared to existing antiviral agents .
  • Antimicrobial Efficacy : A series of synthesized compounds demonstrated broad-spectrum antimicrobial activity with MIC values ranging from 0.0156 μg/mL against Candida albicans to higher values against Gram-negative bacteria .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound derivatives:

Activity TypeTarget Pathogen/Cell TypeMIC/IC50 ValuesReference
AntiviralInfluenza virusIC50 < 10 μM
AntimicrobialCandida albicansMIC 0.0156 μg/mL
AnticancerVarious cancer cell linesIC50 values < 5 μM
TLR7 AgonismImmune cellsPotency dependent on structure

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Imidazo[2,1-F][1,2,4]triazin-4(1H)-one?

The synthesis often involves regioselective cyclization or annulation strategies. For example, imidazo-triazinone scaffolds can be constructed via:

  • Iminophosphorane-mediated annulation : This method enables the formation of the fused heterocyclic system under mild conditions, achieving yields of 60–75% .
  • Pd-catalyzed cross-coupling : Palladium catalysts (e.g., PdCl₂(dppf)) facilitate coupling reactions in dioxane-water mixtures at 95°C, crucial for introducing substituents .
  • Parallel solution-phase synthesis : Efficient for generating derivatives via furfurylidene or carbodiimide intermediates .

Q. How is NMR spectroscopy employed to confirm the structure of this compound derivatives?

  • ¹H NMR : Distinct peaks for aromatic protons (δ 7.5–8.5 ppm) and NH groups (δ 10–12 ppm) confirm ring substitution patterns.
  • ¹³C NMR : Carbonyl signals (δ 160–170 ppm) and sp² carbons (δ 120–140 ppm) validate the triazinone core .
  • 2D experiments (COSY, HSQC) : Resolve overlapping signals in complex derivatives .

Q. What intermediates are critical in synthesizing this compound?

Key intermediates include:

  • Functionalized carbodiimides : Used in regioselective triazole formation .
  • 2-Amino-4H-imidazolin-4-ones : Serve as precursors for annulation reactions .
  • Halogenated triazines : Enable Pd-catalyzed cross-coupling for functional group diversification .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of substituted derivatives be addressed?

Regioselectivity is influenced by:

  • Electron-donating/withdrawing groups : Direct substitution to electron-deficient positions (e.g., C-5 in triazinone) .
  • Catalyst choice : Pd-based systems favor coupling at sterically accessible sites .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at specific positions .

Q. What strategies are effective for functionalizing the 4-position of this compound?

Functionalization methods include:

  • Nucleophilic substitution : Introduction of amino, methoxy, or thio groups using NH₃, NaOMe, or NaSH .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids to install aryl/heteroaryl groups .
  • Reductive amination : For introducing alkylamino substituents .

Q. How do catalytic systems (e.g., Pd vs. Cu) impact the efficiency of triazinone synthesis?

  • Pd catalysts : Higher yields (70–85%) for aryl/heteroaryl couplings but require inert conditions .
  • Cu-mediated systems : Cost-effective for simple alkylation but limited to less sterically hindered substrates .
  • Hybrid systems : Sequential Pd/Cu catalysis enables multi-step functionalization .

Q. What computational methods predict the reactivity of this compound in nucleophilic attacks?

  • DFT calculations : Identify electrophilic centers (e.g., C-4 carbonyl) and frontier molecular orbitals .
  • Molecular docking : Models interactions with biological targets (e.g., PDE inhibitors) to guide functionalization .

Q. How can contradictions in reported catalytic efficiencies be resolved?

  • Control experiments : Replicate conditions (solvent, temperature, catalyst loading) from conflicting studies .
  • Kinetic profiling : Compare turnover frequencies (TOF) and activation energies .
  • Advanced characterization : Use XPS or EXAFS to assess catalyst degradation .

Q. What role does this compound play in the total synthesis of natural products?

  • Core scaffold : Found in alkaloids and marine natural products, enabling mimicry of bioactive structures .
  • Chiral derivatives : Resolved via enzymatic or chiral HPLC for enantioselective synthesis .

Q. Methodological Best Practices

  • Reproducibility : Document solvent purity, catalyst batches, and reaction monitoring (TLC/HPLC) .
  • Data reporting : Use IUPAC guidelines for yield, spectroscopic data, and error margins .
  • Contradiction analysis : Cross-reference synthetic protocols and characterization data from peer-reviewed sources (e.g., Eur. J. Org. Chem., Org. Chem. Front.) .

Properties

IUPAC Name

3H-imidazo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-4-6-1-2-9(4)8-3-7-5/h1-3H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFPURRPZZSJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717491
Record name Imidazo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206825-06-0
Record name Imidazo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Imidazo[2,1-F][1,2,4]triazin-4(1H)-one
Imidazo[2,1-F][1,2,4]triazin-4(1H)-one
Imidazo[2,1-F][1,2,4]triazin-4(1H)-one
Imidazo[2,1-F][1,2,4]triazin-4(1H)-one
Imidazo[2,1-F][1,2,4]triazin-4(1H)-one
Imidazo[2,1-F][1,2,4]triazin-4(1H)-one

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